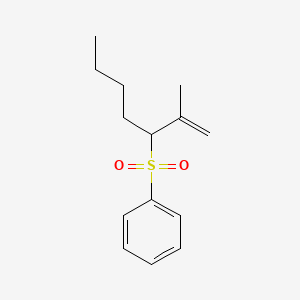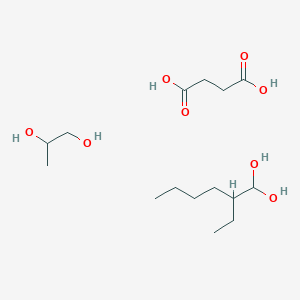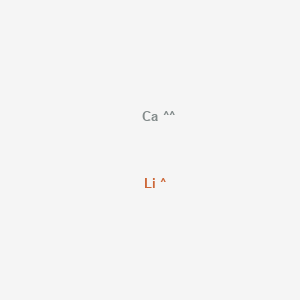
Calcium;lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium lithium is a compound that combines the properties of both calcium and lithium, two elements from the alkali and alkaline earth metal groups, respectively. This compound is of interest due to its unique chemical and physical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Calcium lithium can be synthesized through several methods. One common approach involves the reaction of lithium carbonate with calcium hydroxide. The chemical equation for this reaction is:
Li2CO3+Ca(OH)2→2LiOH+CaCO3
Industrial Production Methods
Industrial production of calcium lithium often involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The extracted lithium is then reacted with calcium compounds to produce calcium lithium. This process typically involves high-temperature roasting and subsequent chemical treatments to obtain the desired product .
化学反応の分析
Types of Reactions
Calcium lithium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by stronger reducing agents.
Substitution: Participates in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with calcium lithium include acids, bases, and other metal salts. For example, reacting calcium lithium with hydrochloric acid produces lithium chloride and calcium chloride:
CaLi+2HCl→LiCl+CaCl2+H2
Major Products Formed
The major products formed from reactions involving calcium lithium depend on the specific reactants and conditions used. Common products include lithium hydroxide, calcium carbonate, and various lithium and calcium salts .
科学的研究の応用
Calcium lithium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and processes.
Medicine: Explored for its therapeutic properties, particularly in the treatment of mood disorders and bone health.
Industry: Utilized in the production of batteries, lubricants, and other industrial materials
作用機序
The mechanism of action of calcium lithium involves several molecular targets and pathways. In biological systems, lithium ions can modulate intracellular calcium levels, affecting various cellular processes. Lithium promotes osteoblastic activities by activating pathways such as the Wingless (Wnt)/beta-catenin and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways. It also inhibits osteoclastic activities by suppressing pathways like the receptor activator of nuclear factor-kappa B (RANK)/RANK ligand (RANKL)/osteoprotegerin (OPG) system .
類似化合物との比較
Similar Compounds
Lithium Carbonate: Used in the treatment of mood disorders.
Calcium Carbonate: Commonly used as a dietary supplement and antacid.
Lithium Hydroxide: Used in the production of lithium-ion batteries.
Uniqueness
Calcium lithium is unique due to its combined properties of both calcium and lithium, making it valuable in applications where both elements’ characteristics are beneficial. For example, in battery technology, calcium lithium can offer advantages in terms of energy density and stability compared to other compounds .
特性
CAS番号 |
73882-92-5 |
|---|---|
分子式 |
CaLi |
分子量 |
47.0 g/mol |
IUPAC名 |
calcium;lithium |
InChI |
InChI=1S/Ca.Li |
InChIキー |
USOPFYZPGZGBEB-UHFFFAOYSA-N |
正規SMILES |
[Li].[Ca] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
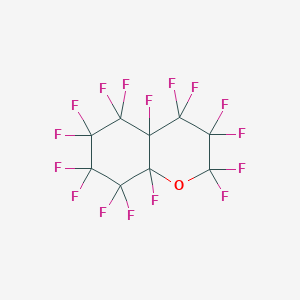

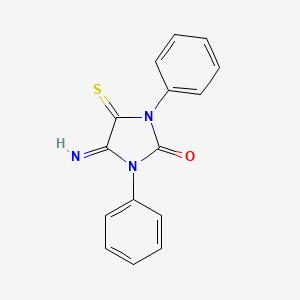


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)


